MAO-B Inhibitory Activity: Class-Level Structural Alert Without Target-Compound Data
The 4-(benzyloxy)phenyl moiety is a validated pharmacophore for potent, selective, and reversible monoamine oxidase B (MAO-B) inhibition, as exemplified by the clinical candidates safinamide and sembragiline. In a systematic study, a related biaryl derivative (compound 12c) achieved an hMAO-B IC₅₀ of 8.9 nM with >10,000-fold selectivity over MAO-A, and demonstrated in vivo neuroprotection in an MPTP-induced mouse model of Parkinson's disease [1]. However, N-[4-(benzyloxy)phenyl]-2-chloropropanamide was not among the derivatives tested. No direct MAO-B inhibition data exist for this specific compound. The presence of the 2-chloropropanamide warhead, which could potentially react covalently with active-site residues, distinguishes this compound from the characterized reversible inhibitors and precludes quantitative potency extrapolation.
| Evidence Dimension | MAO-B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 12c (biaryl derivative): hMAO-B IC₅₀ = 8.9 nM; Safinamide: hMAO-B IC₅₀ reported in same study; Sembragiline: reference comparator |
| Quantified Difference | Not calculable; target compound untested |
| Conditions | Recombinant human MAO-B and MAO-A enzymatic assays; MPTP-induced mouse model of Parkinson's disease (in vivo) |
Why This Matters
Establishes the benzyloxyphenyl fragment as a privileged MAO-B pharmacophore, but the lack of direct data on the target compound means any claim of MAO-B activity is purely speculative without dedicated experimental confirmation.
- [1] Yeon, S. K., Choi, J. W., Park, J.-H., Lee, Y. R., Kim, H. J., Shin, S. J., Jang, B. K., Kim, S., Bahn, Y.-S., Han, G., Lee, Y. S., Pae, A. N., & Park, K. D. (2018). Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy. Bioorganic & Medicinal Chemistry, 26(1), 232–244. PMID: 29198609. View Source
